molecular formula C10H19NO3 B13516923 Ethyl O-cyclobutyl-N-methylserinate

Ethyl O-cyclobutyl-N-methylserinate

Cat. No.: B13516923
M. Wt: 201.26 g/mol
InChI Key: QACXPHGKLDVLGC-UHFFFAOYSA-N
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Description

Ethyl O-cyclobutyl-N-methylserinate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are commonly found in natural products, pharmaceuticals, and fine chemicals. This compound features a cyclobutyl group, which is a four-membered carbon ring, attached to an ethyl ester and an N-methylserinate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl O-cyclobutyl-N-methylserinate typically involves the esterification of cyclobutyl carboxylic acid with N-methylserine. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl O-cyclobutyl-N-methylserinate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium ethoxide (NaOEt) in ethanol.

Major Products

    Oxidation: Cyclobutyl carboxylic acid.

    Reduction: Cyclobutyl alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl O-cyclobutyl-N-methylserinate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Ethyl O-cyclobutyl-N-methylserinate involves its interaction with specific molecular targets in biological systems. The ester group can undergo hydrolysis to release the active components, which then interact with cellular receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Ethyl O-cyclobutyl-N-methylserinate can be compared with other similar compounds such as:

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.

    Cyclobutyl acetate: Similar to this compound but lacks the N-methylserinate moiety.

The uniqueness of this compound lies in its combination of the cyclobutyl ring and the N-methylserinate moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

ethyl 3-cyclobutyloxy-2-(methylamino)propanoate

InChI

InChI=1S/C10H19NO3/c1-3-13-10(12)9(11-2)7-14-8-5-4-6-8/h8-9,11H,3-7H2,1-2H3

InChI Key

QACXPHGKLDVLGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(COC1CCC1)NC

Origin of Product

United States

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